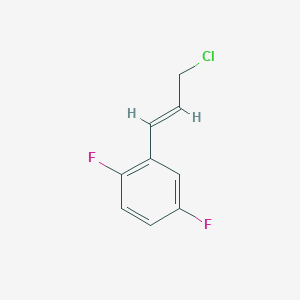

(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene, also known as 3-chloro-1-propenyl-1,4-difluorobenzene or 2-chloro-1-propenyl-1,4-difluorobenzene, is a fluorinated aromatic compound with a wide range of applications in scientific research and industrial production. It is a colorless solid with a melting point of 40-42 °C and a boiling point of 205 °C. It is insoluble in water but soluble in organic solvents such as ethanol and acetone.

Applications De Recherche Scientifique

Mechanisms of Formation and Destruction of Persistent Organic Pollutants

A review focused on the mechanisms governing the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) highlights the complexity of pathways contributing to the yield of PCDD/Fs in combustion systems. The chlorination patterns of precursors play a significant role in the congener profiles of PCDD/F emissions. This understanding can be relevant when investigating the environmental persistence and transformation of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene and similar compounds (Altarawneh et al., 2009).

Occurrence and Fate of Parabens in Aquatic Environments

Research on the occurrence, fate, and behavior of parabens in aquatic environments provides insights into the environmental behavior of related chlorinated and fluorinated compounds. Parabens, due to their phenolic hydroxyl groups, readily react with free chlorine, forming halogenated by-products. This study suggests the importance of investigating the reactivity and environmental fate of this compound, especially regarding its transformation products (Haman et al., 2015).

Analysis and Environmental Distribution of Fluoroalkylether Substances

A critical review of the environmental occurrence, fate, and effects of alternative PFAS compounds, including fluoroalkylether substances like F-53B, Gen-X, and ADONA, sheds light on the challenges and methodologies for detecting and assessing the impact of novel fluorinated alternatives. This work underscores the need for further study into the toxicity and environmental behavior of new fluorinated compounds, potentially including this compound (Munoz et al., 2019).

Microbial Degradation of Polyfluoroalkyl Chemicals

A review on the microbial degradation of polyfluoroalkyl chemicals in the environment emphasizes the complexity and variability of biodegradation pathways for PFAS and their precursors. It discusses how structural features, including the fluorinated carbon chain length, influence the degradation potential and environmental fate of these compounds. Insights from this review could be relevant for understanding the biodegradability and potential environmental impact of this compound (Liu & Avendaño, 2013).

Propriétés

IUPAC Name |

2-[(E)-3-chloroprop-1-enyl]-1,4-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2/c10-5-1-2-7-6-8(11)3-4-9(7)12/h1-4,6H,5H2/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQORONBSXKWTEZ-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=CCCl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)/C=C/CCl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469350 |

Source

|

| Record name | (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149946-42-9 |

Source

|

| Record name | (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B169815.png)

![6-Methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B169829.png)